1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene
Overview
Description
1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H4Br3NO2 It is a brominated aromatic compound that features both nitro and bromomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene can be synthesized through a multi-step process involving the bromination of 2-(bromomethyl)-5-nitrobenzene. The typical synthetic route involves:
Nitration: The nitration of 2-(bromomethyl)benzene to introduce the nitro group.
Bromination: The bromination of the nitrated compound using bromine in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 1,3-Dibromo-2-(bromomethyl)-5-aminobenzene.
Oxidation: 1,3-Dibromo-2-(carboxymethyl)-5-nitrobenzene.
Scientific Research Applications
1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of brominated flame retardants and other materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used as a probe to study the effects of brominated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromomethyl and nitro groups. The compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-(bromomethyl)-5-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.
1,3-Dibromo-2,2-dimethoxypropane: Contains two methoxy groups instead of a nitro group.
2,2-Bis(bromomethyl)-1,3-propanediol: Features two bromomethyl groups and a hydroxyl group.
Uniqueness
1,3-Dibromo-2-(bromomethyl)-5-nitrobenzene is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts.
Properties
IUPAC Name |
1,3-dibromo-2-(bromomethyl)-5-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILCPCAJZZCVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CBr)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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